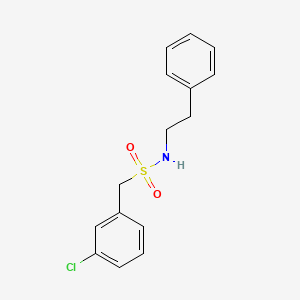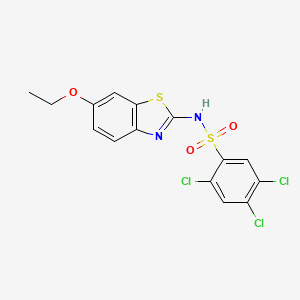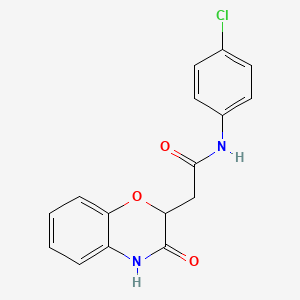![molecular formula C20H19N3O2S B4579286 5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
説明
Synthesis Analysis
The synthesis of related pyrimidinediones involves condensation reactions, typically utilizing intermediates like phosphorus trichloride, pyrrolidones, and aminopyrimidines. For instance, Martirosyan et al. (2010) described the synthesis of 6-imino-5-tetrahydro-1H-2-pyrrolylidenhexahydro-2,4-pyrimidinediones, which are intermediates for C-azanucleosides synthesis, demonstrating a foundational approach for synthesizing complex pyrimidinediones (Martirosyan et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various spectroscopic methods. Asiri and Khan (2010) confirmed the structure of a similar compound, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri & Khan, 2010).
Chemical Reactions and Properties
Chemical reactions involving such compounds can vary widely depending on the functional groups present. For example, reactions with heterocumulenes can lead to the formation of novel pyrimidines, as shown by Prajapati and Thakur (2005), who synthesized novel pyrimido[4,5-d]pyrimidine derivatives through reactions of 6-[(dimethylamino)methylene]aminouracil with aryl isocyanates and isothiocyanates (Prajapati & Thakur, 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various conditions. Ghanem et al. (2017) investigated the electrochemical behavior of a related compound, 5-(4-Dimethylamino-benylidene)-1,3-diethyl-2-thioxo-dihydro-pyrimidine-4,6-dione, highlighting the importance of studying these properties for potential applications (Ghanem et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for potential applications in various fields. The work by Mendigalieva et al. (2022) on the aggregation-induced emission of 5-(benzylidene)pyrimidine-2,4,6-triones provides insight into the luminescent properties and potential applications of these compounds in sensing and imaging technologies (Mendigalieva et al., 2022).
科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Researchers have synthesized novel heterocyclic compounds derived from similar structures, exploring their potential as anti-inflammatory and analgesic agents. These compounds have shown promising COX-2 selectivity, analgesic, and anti-inflammatory activities in initial screenings. The synthesis process involves complex reactions that yield a variety of new chemical structures with potential pharmacological applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Catalyst-Free Synthesis of Functionalized Pyrimidines
A simple, efficient, and eco-friendly catalyst-free synthesis method has been developed for creating a diverse series of functionalized pyrimidines. This process, which occurs under mild conditions without the need for column chromatographic purification, highlights the potential for creating pharmaceutical intermediates with high atom economy and minimal environmental impact (G. Brahmachari, Nayana Nayek, 2017).
Antimicrobial Properties of Pyrimidine Derivatives
Novel series of pyrimidine derivatives have been synthesized and characterized, showing significant antimicrobial activity against a range of bacteria and fungi. These findings suggest the potential of these compounds in developing new antimicrobial agents, providing a foundation for further exploration into their mechanisms of action and efficacy (M. S. Rao, T. B. Rao, Cherukumalli Purna Koteswara, 2020).
Aggregation-Induced Emission (AIE) Phenomenon
Studies on 5-(benzylidene)pyrimidine-2,4,6-triones with various substituents have revealed an interesting aggregation-induced emission (AIE) phenomenon. This property makes these compounds suitable for developing efficient luminescent materials, which can be used as fluorescent probes for various applications, including the detection of ethanol content in aqueous solutions (S. Mendigalieva, D. Birimzhanova, I. Irgibaeva, N. Barashkov, Y. Sakhno, 2022).
Novel Synthesis Routes and Antitumor Activity
Research into novel synthesis routes of pyrimidine derivatives has led to the discovery of compounds with potential cardiotonic and antitumor activities. These studies provide insights into the relationships between chemical structure and biological activity, offering a pathway to the development of new therapeutic agents (P Dorigo, D Fraccarollo, G Santostasi, I Maragno, M Floreani, P A Borea, L Mosti, L Sansebastiano, P Fossa, F Orsini, F Benetollo, G Bombieri, 1996).
特性
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-4-8-16(9-5-13)23-19(25)17(18(24)21-20(23)26)12-14-6-10-15(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24,26)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYASFJYEAXERS-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4579204.png)
![2-({3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4579221.png)

![6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4579233.png)

![N-(2,4-dichlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4579245.png)
![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)

![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)
![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)
